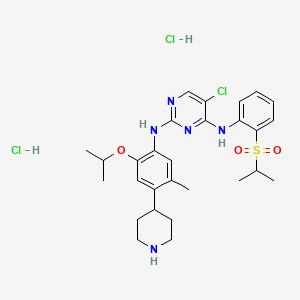

Ceritinib dihydrochloride

Description

Properties

IUPAC Name |

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJOPLFICTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380575-43-8 | |

| Record name | Ceritinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERITINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceritinib Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Ceritinib, available as its dihydrochloride salt, is a second-generation, orally administered, ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of ceritinib, its molecular targets, the downstream signaling pathways it modulates, and the mechanisms that can lead to therapeutic resistance.

Core Mechanism: Potent and Selective Inhibition of ALK

The primary mechanism of action of ceritinib is the potent and selective inhibition of the ALK receptor tyrosine kinase.[4][5] In a subset of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4 (echinoderm microtubule-associated protein-like 4).[6][7] This fusion results in the constitutive, ligand-independent activation of the ALK kinase domain, which drives oncogenesis by promoting uncontrolled cell proliferation and survival.[6][8]

Ceritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain.[4] This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades.[6][9] In vitro enzymatic assays have shown that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[10]

Downstream Signaling Pathways

By inhibiting ALK phosphorylation, ceritinib effectively suppresses multiple downstream signaling pathways critical for tumor cell growth and survival.[10] Key pathways modulated by ceritinib include:

-

PI3K-AKT-mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.

-

MEK-ERK Pathway: Suppression of this cascade contributes to the anti-proliferative effects of the drug.[10]

-

JAK-STAT Pathway: Ceritinib inhibits ALK-mediated phosphorylation of STAT3, further disrupting pro-survival signals.[6][9]

The collective inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 5. Ceritinib dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Ceritinib Dihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib (LDK378), marketed as Zykadia®, is a second-generation, orally administered, ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It was specifically developed to target anaplastic lymphoma kinase (ALK) and overcome resistance to the first-generation inhibitor, crizotinib.[1][3] This guide provides a detailed examination of ceritinib's target binding affinity, its mechanism of action, the experimental protocols used for its characterization, and the mechanisms of resistance that can emerge during treatment.

Mechanism of Action

Ceritinib exerts its therapeutic effect by potently and selectively inhibiting the ALK receptor tyrosine kinase.[4][5] In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[3] This EML4-ALK fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[6]

Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation.[6] This blockade inhibits the downstream signaling cascades, including the STAT3, PI3K/AKT, and MEK/ERK pathways, which are crucial for the growth and survival of ALK-dependent cancer cells.[7] By disrupting these oncogenic signals, ceritinib induces cell cycle arrest and apoptosis.[7]

Target Binding Affinity

Ceritinib demonstrates high-affinity binding to ALK, with significantly greater potency than the first-generation inhibitor, crizotinib. In enzymatic assays, ceritinib is approximately 20-fold more potent against ALK.[8][9] Its activity extends to various crizotinib-resistant ALK mutations, although certain mutations can confer resistance to ceritinib as well.

Data Presentation

Table 1: Ceritinib In Vitro IC₅₀ Values for ALK and Off-Target Kinases

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| ALK | Enzymatic | 0.20 | [5][8] |

| ALK (Cellular) | Ba/F3 Cells | 2.2 | [8] |

| IGF-1R | Enzymatic | 8 | [4][5] |

| InsR | Enzymatic | 7 | [4][5] |

| ROS1 | - | Activity noted | [10][11] |

| STK22D | Enzymatic | 23 | [4][5] |

| FLT3 | Enzymatic | 60 |[5] |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Ceritinib Cellular GI₅₀ Values in ALK-Positive and Crizotinib-Resistant NSCLC Cell Lines

| Cell Line | ALK Status | GI₅₀ (µM) | Reference |

|---|---|---|---|

| H3122 | EML4-ALK (v1) | 0.05 | [12] |

| H2228 | EML4-ALK (v3a/b) | - | Potent activity noted[13] |

| H3122CR1 | EML4-ALK + L1196M | 0.35 | [12] |

| H3122CH1 | EML4-ALK | 0.80 | [12] |

| H3122LR1 | EML4-ALK | 1.21 |[12] |

GI₅₀ (50% growth inhibition) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

Experimental Protocols

The determination of ceritinib's binding affinity and cellular activity relies on standardized in vitro assays.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC₅₀ value of ceritinib against purified ALK kinase.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The activity is often detected using a mobility shift assay or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology, such as LanthaScreen™.[5]

General Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified, recombinant ALK enzyme in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of a fluorescently labeled peptide substrate and ATP at a concentration near its Km value.

-

Create a serial dilution of ceritinib dihydrochloride in DMSO, then further dilute in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well microplate, add the ALK enzyme to wells.

-

Add the serially diluted ceritinib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[5]

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Incubate for at least 30 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission ratio between the acceptor (substrate fluorophore) and donor (terbium).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the ceritinib concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the metabolic activity and proliferation of intact cancer cells.

Objective: To determine the GI₅₀ value of ceritinib in ALK-positive cell lines (e.g., H3122).[13][14]

Principle: Viable, metabolically active cells reduce a substrate into a colored (MTT) or luminescent (CellTiter-Glo®) product. The signal intensity is directly proportional to the number of living cells.[14][15]

General Protocol (using CellTiter-Glo® as an example):

-

Cell Plating:

-

Culture ALK-positive NSCLC cells (e.g., H3122) under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells into a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Prepare a serial dilution of ceritinib in the appropriate culture medium.

-

Remove the old medium from the cells and add the medium containing ceritinib or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).[13]

-

-

Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the ceritinib concentration and fit to a dose-response curve to determine the GI₅₀.

-

Mechanisms of Resistance to Ceritinib

Despite its high potency, acquired resistance to ceritinib can develop. These mechanisms are broadly categorized as on-target alterations within the ALK kinase domain or the activation of alternative "bypass" signaling pathways.

-

On-Target ALK Mutations: Secondary mutations in the ALK kinase domain can prevent effective binding of ceritinib. Notable mutations conferring resistance include G1202R and F1174C/L.[8] The G1202R mutation is located in a solvent-exposed region and is thought to sterically hinder drug binding.

-

Bypass Pathway Activation: Cancer cells can become less dependent on ALK signaling by activating alternative survival pathways. This can involve the upregulation or amplification of other receptor tyrosine kinases, such as IGF-1R, which can then drive cell proliferation independently of ALK.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Activity of ceritinib in crizotinib-resistant ROS1-rearranged non-small-cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. e-crt.org [e-crt.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Antitumor Activity of Ceritinib Dihydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceritinib (Zykadia®) is a second-generation, oral, ATP-competitive Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in both preclinical and clinical settings.[1][2] Developed to address acquired resistance to the first-generation inhibitor crizotinib, ceritinib exhibits greater potency against ALK and maintains efficacy against many crizotinib-resistant mutations.[2][3] This document provides an in-depth technical overview of the in vivo antitumor activity of ceritinib, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action

Ceritinib exerts its therapeutic effect by selectively targeting and inhibiting the ALK receptor tyrosine kinase.[4] In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement, most commonly a fusion between the EML4 (echinoderm microtubule-associated protein-like 4) and ALK genes, results in a constitutively active EML4-ALK fusion protein.[4][5] This oncogenic driver promotes uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades.[6]

Ceritinib competitively binds to the ATP-binding site within the ALK kinase domain, which blocks its autophosphorylation and subsequent activation.[1][4] This action leads to the suppression of critical downstream pathways, including the RAS-MEK-ERK, PI3K-AKT-mTOR, and STAT3 signaling axes, ultimately inducing cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3][4][5] In enzymatic assays, ceritinib was found to be approximately 20-fold more potent against ALK than crizotinib.[2][3]

Preclinical In Vivo Efficacy

The antitumor effects of ceritinib have been extensively validated in various xenograft and patient-derived explant (PDX) models of ALK-positive NSCLC.

Activity in Crizotinib-Naïve Models

In treatment-naïve xenograft models, ceritinib demonstrated potent and durable tumor regression, often superior to that of crizotinib.[3][6] Daily oral administration of ceritinib led to marked tumor shrinkage and, in some cases, complete remission that was sustained even after treatment cessation.[3]

| Model | Cell Line/Tumor | Animal | Treatment Regimen | Key Outcome | Reference |

| Xenograft | H2228 (ALK+) | SCID Beige Mice | Ceritinib (25 or 50 mg/kg, PO, QD, 14 days) | Marked tumor regression; more durable than crizotinib (100 mg/kg). | [3][6] |

| PDX | MGH006 (ALK+) | Mice | Ceritinib (25 mg/kg, PO, QD) | Led to significant tumor regressions. | [3] |

Activity in Crizotinib-Resistant Models

A key advantage of ceritinib is its ability to overcome many of the resistance mechanisms that limit the efficacy of crizotinib. Studies have shown its effectiveness in models harboring secondary ALK mutations as well as those with non-mutational resistance.[3][7]

| Model | Resistance Mechanism | Treatment Regimen | Key Outcome | Reference |

| Xenograft (H3122 derived) | EML4-ALK (L1196M gatekeeper mutation) | Ceritinib | Potently inhibited tumor growth. | [3][7] |

| PDX (from resistant patient) | EML4-ALK (G1269A mutation) | Ceritinib (25 mg/kg, PO, QD) | More effective than high-dose crizotinib in controlling tumor growth. | [3] |

| Xenograft (H2228 derived) | Wild-type EML4-ALK (non-mutational resistance) | Ceritinib | Demonstrated impressive antitumor activity, overcoming resistance. | [3][7] |

However, preclinical models indicate that ceritinib is not effective against all resistance mutations, notably G1202R and F1174C.[3][7]

In Vivo Combination Therapies

To enhance its antitumor effects and potentially overcome resistance, ceritinib has been evaluated in combination with other agents. A notable preclinical study combined ceritinib with a PD-L1 inhibitor, demonstrating a synergistic effect.[8][9]

| Model | Cell Line | Treatment Groups | Relative Tumor Growth Inhibition | Reference |

| Xenograft | Ba/F3 (EML4-ALK-WT) | Ceritinib (CER) alone | 84.9% | [8][9][10] |

| PD-L1 Inhibitor alone | 20.0% | [8][9][10] | ||

| CER + PD-L1 Inhibitor | 91.9% | [8][9][10] |

Clinical In Vivo Activity

The preclinical efficacy of ceritinib translated into robust clinical activity in patients with advanced ALK-rearranged NSCLC. The pivotal Phase 1 ASCEND-1 trial established its safety and efficacy, leading to its FDA approval.[1][11][12]

| Trial | Patient Population | Ceritinib Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| ASCEND-1 (Phase 1) | ALK-Inhibitor Naïve (n=83) | 750 mg/day | 72% | 18.4 months | [11][12] |

| Crizotinib-Pretreated (n=163) | 750 mg/day | 56% | 6.9 months | [11][12] | |

| Retrospective Study | Post-Alectinib Failure (n=9) | Various | 44% | 4.4 months | [13] |

| Phase Ib/II (Combination) | ALK+ NSCLC (n=27) | 300 mg/day (with Ribociclib 200 mg/day) | 50.0% (at RP2D) | 24.8 months (at RP2D) | [14][15] |

These studies confirm that ceritinib provides a significant clinical benefit for patients with ALK-positive NSCLC, both as an initial treatment and after the failure of other ALK inhibitors.[11][13]

Experimental Protocols

The following section outlines a generalized protocol for evaluating the in vivo antitumor activity of ceritinib in a xenograft model, based on methodologies cited in published research.[3][8]

NSCLC Xenograft Model Protocol

-

Cell Culture: ALK-positive human NSCLC cells (e.g., H2228) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO2).[8]

-

Animal Model: Immunocompromised mice (e.g., 6-8 week old SCID beige mice) are used to prevent graft rejection.[16] All procedures must adhere to institutional animal care and use guidelines.[8]

-

Tumor Implantation: A suspension of 5-10 million cells in a matrix solution (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are then randomized into treatment and control groups (n=8-10 per group).[3]

-

Drug Administration: Ceritinib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (PO) once daily (QD) at specified doses (e.g., 25-50 mg/kg). The control group receives the vehicle only.[3][6]

-

Monitoring and Endpoints: Animal body weight and tumor volumes are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to assess p-ALK levels).[3]

Mechanisms of Resistance to Ceritinib

Despite its high potency, acquired resistance to ceritinib can develop. Understanding these mechanisms is crucial for developing subsequent therapeutic strategies.

-

On-Target ALK Mutations: Secondary mutations within the ALK kinase domain can prevent effective binding of ceritinib. The G1202R mutation is a well-documented example that confers resistance to ceritinib.[3][7]

-

Bypass Pathway Activation: Tumor cells can develop resistance by activating alternative signaling pathways to restore downstream proliferative signals, thereby circumventing the ALK blockade. Upregulation of pathways driven by c-MET, EGFR, or FGFR3 has been implicated in ceritinib resistance.[17][18]

References

- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Efficacy of Ceritinib After Alectinib for ALK-positive Non-small Cell Lung Cancer | In Vivo [iv.iiarjournals.org]

- 14. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer. - OAK Open Access Archive [oak.novartis.com]

- 15. cris.unibo.it [cris.unibo.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ceritinib Dihydrochloride: An In-depth Technical Guide on its Effect on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib. This technical guide provides a comprehensive overview of the mechanism of action of ceritinib, with a particular focus on its effects on critical downstream signaling pathways. This document includes quantitative data on its potency and clinical effectiveness, detailed experimental protocols for key assays, and visual representations of the signaling cascades it modulates.

Mechanism of Action

Ceritinib is a potent and selective, ATP-competitive tyrosine kinase inhibitor of ALK.[1] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK tyrosine kinase, which drives uncontrolled cell proliferation and survival.[2][3] Ceritinib binds to the ATP-binding pocket within the kinase domain of the ALK fusion protein, thereby inhibiting its autophosphorylation and subsequent activation.[2] By blocking the initial step in this oncogenic signaling cascade, ceritinib effectively abrogates the downstream signals that promote tumor growth.[4]

Ceritinib has shown significantly greater potency against ALK than crizotinib, which provides a basis for its efficacy in crizotinib-resistant settings.[5] This increased potency allows it to overcome resistance mediated by several secondary mutations in the ALK kinase domain.[5]

Impact on Downstream Signaling Pathways

The constitutive activation of the ALK fusion protein triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth. Ceritinib's inhibition of ALK phosphorylation leads to the suppression of these key pathways.[5]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Upon activation by ALK, PI3K phosphorylates and activates AKT, which in turn activates mTOR. Ceritinib treatment leads to a dose-dependent decrease in the phosphorylation of AKT and the downstream mTOR effector, S6 ribosomal protein, indicating a potent inhibition of this pathway.[5]

RAS/MEK/ERK Pathway

The RAS/MEK/Extracellular signal-regulated kinase (ERK) pathway, also known as the MAPK pathway, is another key signaling route that controls cell proliferation and differentiation. The ALK fusion protein can activate RAS, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK. Treatment with ceritinib results in the suppression of ERK phosphorylation, demonstrating its inhibitory effect on this pathway.[6]

JAK/STAT Pathway

The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is involved in cell survival and proliferation. ALK activation can lead to the phosphorylation and activation of STAT3.[3] Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. Ceritinib has been shown to inhibit the phosphorylation of STAT3, thereby disrupting this pro-survival signaling.[3]

Quantitative Data

The following tables summarize the in vitro potency and clinical efficacy of ceritinib.

Table 1: In Vitro Potency of Ceritinib

| Cell Line | ALK Fusion Variant | Ceritinib GI₅₀ (nM) | Crizotinib GI₅₀ (nM) | Reference |

| H3122 | EML4-ALK V1 | 24 ± 4 | 151 ± 14 | [5] |

| H2228 | EML4-ALK V3 | 21 ± 3 | 129 ± 18 | [5] |

GI₅₀: The concentration of drug that causes 50% growth inhibition.

Table 2: Clinical Efficacy of Ceritinib in ALK-Positive NSCLC

| Study | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| ASCEND-1 | ALK inhibitor-naïve | 62% | 10.4 months | [7] |

| ASCEND-1 | Crizotinib-pretreated | 56% | 6.9 months | [7] |

| ASCEND-3 | ALK inhibitor-naïve (chemotherapy-pretreated) | 67.7% | 16.6 months | [8] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Ceritinib inhibits EML4-ALK, blocking downstream signaling pathways.

Experimental Workflows

Caption: Workflow for Western Blot analysis of ceritinib's effects.

Caption: Workflow for CellTiter-Glo® cell viability assay.

Experimental Protocols

Western Blot Analysis

This protocol is adapted from methodologies used in seminal studies investigating ceritinib's effects on ALK signaling.[9]

1. Cell Culture and Treatment:

-

Culture ALK-positive NSCLC cell lines (e.g., H3122, H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of ceritinib (e.g., 0, 10, 50, 100, 500 nM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).

2. Cell Lysis:

-

Following treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells on ice by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies from Cell Signaling Technology (CST) include:

-

Phospho-ALK (Tyr1604) (#3341, 1:1000 dilution)[10]

-

ALK (D5F3®) (#3633, 1:1000 dilution)

-

Phospho-STAT3 (Tyr705) (D3A7) XP® (#9145, 1:2000 dilution)[4][11]

-

STAT3 (124H6) (#9139, 1:1000 dilution)

-

Phospho-Akt (Ser473) (D9E) XP® (#4060, 1:1000 dilution)

-

Akt (pan) (C67E7) (#4691, 1:1000 dilution)

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP® (#4370, 1:2000 dilution)[12]

-

p44/42 MAPK (Erk1/2) (137F5) (#4695, 1:1000 dilution)

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the manufacturer's instructions and its application in ceritinib-related research.

1. Cell Seeding:

-

Seed 2,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate.

-

Incubate overnight to allow for cell attachment.

2. Compound Addition:

-

Prepare serial dilutions of ceritinib in culture medium.

-

Add the desired concentrations of ceritinib to the wells. Include wells with vehicle control (DMSO).

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

4. Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of ceritinib.

1. Cell Implantation:

-

Subcutaneously inject ALK-positive NSCLC cells (e.g., 5 x 10⁶ H2228 cells) suspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

-

Monitor tumor growth using caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

-

Prepare ceritinib in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Administer ceritinib orally once daily at a specified dose (e.g., 25 or 50 mg/kg).

-

Administer the vehicle to the control group.

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

The study endpoint may be a predetermined tumor volume or a specific duration of treatment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

Ceritinib is a highly potent ALK inhibitor that effectively blocks the phosphorylation of the ALK fusion protein and its downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways. This comprehensive inhibition of key pro-survival and proliferative signals underlies its robust anti-tumor activity in ALK-rearranged NSCLC, including in crizotinib-resistant cases. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of oncology drug development.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Phospho-ALK (Tyr1604) Antibody (#3341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-Stat3 (Tyr705) (D3A7) XP® Rabbit mAb (#9145) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-ALK (Tyr1278) (D59G10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. citeab.com [citeab.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 12. Phospho p44/42 MAPK ERK1/2 (Thr202 Tyr204)(D13.14.4E) | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Sensitivity of EML4-ALK Fusion Gene to Ceritinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene represents a pivotal moment in the molecular subtyping of non-small cell lung cancer (NSCLC).[1][2] This chromosomal rearrangement, present in approximately 2-7% of NSCLC cases, leads to the constitutive activation of the ALK tyrosine kinase, driving tumorigenesis.[2][3] Ceritinib (LDK378) is a potent, second-generation ALK tyrosine kinase inhibitor (TKI) designed to overcome limitations of the first-generation inhibitor, crizotinib. This guide provides a comprehensive technical overview of the mechanism of action, preclinical and clinical efficacy, and factors influencing the sensitivity of EML4-ALK positive tumors to Ceritinib.

Mechanism of Action and Signaling Pathways

The EML4-ALK fusion protein is a constitutively active oncogenic driver.[4] The EML4 component facilitates ligand-independent dimerization of the fusion protein, leading to autophosphorylation of the ALK kinase domain.[5] This aberrant activation triggers a cascade of downstream signaling pathways critical for cell proliferation and survival.[5][6][7]

Ceritinib is an oral, ATP-competitive ALK tyrosine kinase inhibitor.[2] It binds to the ATP-binding site within the ALK kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[8] By inhibiting this initial step, Ceritinib effectively abrogates the oncogenic signals driving tumor growth.[6] In enzymatic assays, Ceritinib has been shown to be approximately 20-fold more potent against ALK than crizotinib.[9]

The primary signaling cascades constitutively activated by EML4-ALK include:

-

PI3K/AKT Pathway : Crucial for cell survival and inhibiting apoptosis.[5][10][11]

-

JAK/STAT Pathway : Also involved in cell survival and proliferation.[3][8][11][12]

Ceritinib's inhibition of EML4-ALK leads to the downregulation and dephosphorylation of key components in these pathways, including ERK, AKT, and STAT3, ultimately inducing cell cycle arrest and apoptosis in tumor cells.[3][6][8]

Preclinical Efficacy Data

Ceritinib has demonstrated significant antitumor activity in various preclinical models of EML4-ALK-positive NSCLC.

In Vitro Sensitivity

Ceritinib shows potent anti-proliferative activity in NSCLC cell lines harboring the EML4-ALK fusion gene, such as H2228 and H3122.[6] Its potency is markedly higher than that of crizotinib, particularly against common crizotinib-resistant mutations like L1196M and G1269A.[6][9] However, mutations such as G1202R can confer resistance to both inhibitors.[6][13]

| Cell Line | EML4-ALK Status | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |

| Ba/F3 (NPM-ALK) | Transfected | 26 | - | [10] |

| H3122 | EML4-ALK (V1) | ~25 | ~150 | [5] |

| H2228 | EML4-ALK (V3) | Potent Inhibition | Less Potent | [6] |

Table 1: In Vitro Potency of Ceritinib in ALK-Positive Cell Lines. IC50 values represent the concentration required for 50% inhibition of cell growth.

In Vivo Models

In vivo studies using xenograft models have confirmed the potent, dose-dependent antitumor activity of Ceritinib.[1][2][10] Transgenic mice engineered to express EML4-ALK specifically in lung tissue develop adenocarcinomas that rapidly regress upon oral administration of an ALK inhibitor.[14][15] In H2228 xenograft models, Ceritinib demonstrated long-lasting tumor regression.[6] Furthermore, Ceritinib has shown efficacy in overcoming crizotinib resistance in vivo, particularly in tumors harboring wild-type EML4-ALK or the I1171T mutation.[9]

Clinical Efficacy and Safety Profile

The clinical development of Ceritinib has been anchored by the ASCEND series of trials, which have established its efficacy in both ALK inhibitor-naïve and previously treated patients.

| Trial (Patient Population) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR (Measurable Lesions) | Reference |

| ASCEND-1 (ALK-inhibitor naïve) | 72% | Not Reached (at time of report) | - | [16] |

| ASCEND-1 (Crizotinib pre-treated) | 56% | 6.9 months | - | [16] |

| ASCEND-3 (ALK-inhibitor naïve) | 64.5% (overall) | 11.1 months | 80% | [17] |

| ASCEND-4 (ALK-inhibitor naïve vs. Chemo) | 72.5% | 16.6 months | 72.7% | [18][19] |

| ASCEND-5 (Crizotinib pre-treated vs. Chemo) | 39.1% | 5.4 months | - | [19] |

Table 2: Summary of Key Efficacy Data from ASCEND Clinical Trials.

The ASCEND-4 trial was pivotal in establishing Ceritinib as a first-line treatment option, demonstrating a significant improvement in PFS compared to standard platinum-pemetrexed chemotherapy (16.6 vs. 8.1 months).[18][19] The recommended dose was initially 750 mg daily on an empty stomach, but the ASCEND-8 trial established that a 450 mg dose with food provides comparable exposure with a more favorable gastrointestinal safety profile.[20][21] Common adverse events include diarrhea, nausea, vomiting, and elevated liver aminotransferases.[16][17]

Factors Influencing Ceritinib Sensitivity

EML4-ALK Fusion Variants

Multiple EML4-ALK variants exist, defined by different breakpoints in the EML4 gene.[4][13] While all variants lead to constitutive ALK activation, preclinical studies suggest they may exhibit differential sensitivity to ALK inhibitors.[6][22] For instance, some in vitro work has suggested that EML4-ALK variant 2 is the most sensitive to ALK inhibition, while variant 3a is the least sensitive.[22] This may be due to differences in protein stability, with some variants showing greater dependence on HSP90.[23][24] However, the clinical impact of these variants on the efficacy of a potent second-generation inhibitor like Ceritinib is still an area of active investigation.[22]

Acquired Resistance Mechanisms

Despite the high initial response rates, acquired resistance to Ceritinib inevitably emerges. These mechanisms can be broadly categorized as on-target (within the ALK gene) or off-target (bypass signaling).

-

On-Target Resistance : Involves secondary mutations in the ALK kinase domain that interfere with drug binding. The G1202R mutation is a notable example that confers high-level resistance to crizotinib and second-generation TKIs, including Ceritinib, by causing significant steric hindrance in the drug-binding pocket.[6][13][23] ALK fusion gene amplification has also been identified as a resistance mechanism.[25]

-

Off-Target Resistance : Involves the activation of alternative signaling pathways that bypass the need for ALK signaling. Examples include the upregulation of other receptor tyrosine kinases like EGFR, HER3, or IGFR-1R, or activation of the FGF/FGFR3 pathway.[26][27]

Key Experimental Protocols

Detection of EML4-ALK Rearrangement

Accurate identification of ALK-rearranged NSCLC is essential for patient selection. Several methods are used clinically.[1]

-

Fluorescence In Situ Hybridization (FISH) : Utilizes break-apart probes to detect chromosomal rearrangements of the ALK gene. It is a sensitive and specific method but can be challenging due to the destruction of tissue morphology.[1]

-

Immunohistochemistry (IHC) : Detects the expression of ALK protein in tumor tissue. It preserves tissue architecture and is widely used for screening, though low expression levels can be a challenge.[1][28]

-

Reverse Transcription PCR (RT-PCR) : A highly sensitive method that can detect specific EML4-ALK fusion transcripts. It is free from subjective analysis and can identify specific variants.[28][29]

-

Next-Generation Sequencing (NGS) : Provides comprehensive genomic analysis, capable of detecting known and novel fusion partners and concurrent mutations.[29]

In Vitro Drug Sensitivity Assay (Cell Viability)

This protocol assesses the cytotoxic or cytostatic effect of Ceritinib on cancer cell lines.

-

Cell Seeding : Plate EML4-ALK positive cells (e.g., H3122, H2228) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment : Prepare serial dilutions of Ceritinib in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a negative control.

-

Incubation : Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment : Add a viability reagent (e.g., MTS, MTT, or a reagent for CCK-8 assay) to each well. These reagents are converted into a colored product by metabolically active cells.

-

Data Acquisition : After a short incubation with the reagent, measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis : Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results against drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for Phospho-Protein Analysis

This technique is used to verify the on-target effect of Ceritinib by measuring the phosphorylation status of ALK and its downstream effectors.

-

Cell Lysis : Treat cultured EML4-ALK+ cells with varying concentrations of Ceritinib for a defined period (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ALK, anti-phospho-AKT).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal using a digital imager.

-

Stripping and Re-probing : The membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., total ALK, total AKT) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

References

- 1. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]

- 19. mdpi.com [mdpi.com]

- 20. ASCEND-8 pharmacokinetic, safety, and efficacy data for ceritinib 450 mg with food in patients with anaplastic lymphoma kinase-positive non-small cell lung Cancer: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. experts.llu.edu [experts.llu.edu]

- 22. ascopubs.org [ascopubs.org]

- 23. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | ALK F1174S mutation impairs ALK kinase activity in EML4-ALK variant 1 and sensitizes EML4-ALK variant 3 to crizotinib [frontiersin.org]

- 25. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Concordance of IHC, FISH and RT-PCR for EML4-ALK rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detecting ALK Rearrangement with RT-PCR: A Reliable Approach Compared with Next-Generation Sequencing in Patients with NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ceritinib Dihydrochloride in the Inhibition of Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib dihydrochloride, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of ceritinib's mechanism of action, its role in inhibiting tumor growth through the disruption of key signaling pathways, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols and a review of acquired resistance mechanisms are also presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: Targeting the ALK Oncogene

Chromosomal rearrangements of the anaplastic lymphoma kinase (ALK) gene are found in approximately 3-7% of non-small cell lung cancers (NSCLC), leading to the expression of constitutively active ALK fusion proteins.[1][2][3] These fusion proteins, most commonly EML4-ALK, are potent oncogenic drivers that activate downstream signaling pathways crucial for cell proliferation and survival.[1][2][3][4] Tumors harboring these rearrangements are often "addicted" to ALK kinase activity, making ALK an attractive therapeutic target.[1]

Ceritinib (LDK378, Zykadia®) is an orally bioavailable, ATP-competitive, second-generation ALK inhibitor.[2] It was developed to be more potent than the first-generation inhibitor, crizotinib, and to overcome common mechanisms of acquired resistance to crizotinib.[1][5] In vitro enzymatic assays have shown that ceritinib is approximately 20 times more potent against ALK than crizotinib.[1] This enhanced potency translates to significant anti-tumor activity in both crizotinib-naïve and crizotinib-resistant settings.[1][2][5]

Mechanism of Action and Signaling Pathway Inhibition

Ceritinib exerts its anti-tumor effects by binding to the ATP-binding site within the kinase domain of the ALK protein.[4][6] This competitive inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades that are critical for tumor cell growth and survival.[1][4][6] The primary pathways inhibited by ceritinib include:

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

MEK-ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

-

STAT3 Pathway: This pathway plays a role in cell survival and proliferation.

By blocking these key downstream pathways, ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[1][4]

Preclinical Efficacy of Ceritinib

In vitro and in vivo preclinical studies have consistently demonstrated the potent anti-tumor activity of ceritinib in ALK-rearranged cancer models.

In Vitro Potency

Ceritinib has shown potent inhibitory activity against various ALK-positive cell lines, including those that have developed resistance to crizotinib. The half-maximal inhibitory concentration (IC50) values are significantly lower for ceritinib compared to crizotinib, highlighting its increased potency.

| Cell Line | ALK Fusion/Mutation | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |

| H3122 | EML4-ALK | 21 | 151 | [1] |

| H2228 | EML4-ALK | 25 | 155 | [1] |

| H3122 CR1 | EML4-ALK, L1196M | 119 | 715 | [1] |

| DFCI045 | EML4-ALK, G1269A | 35 | >1000 | [1] |

In Vivo Tumor Growth Inhibition

In xenograft models using ALK-positive NSCLC cell lines, ceritinib treatment leads to significant tumor regression. Studies have shown that ceritinib is more effective than crizotinib at controlling tumor growth, even at lower doses.[1] In a Ba/F3 (EML4-ALK-WT) xenograft mouse model, ceritinib monotherapy resulted in a relative tumor growth inhibition of 84.9%.[7][8] When combined with a PD-L1 inhibitor, the tumor growth inhibition increased to 91.9%.[7][8]

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| H2228 | Crizotinib (100 mg/kg) | Less effective than Ceritinib | [1] |

| H2228 | Ceritinib (25 mg/kg) | More effective than Crizotinib | [1] |

| Ba/F3 (EML4-ALK-WT) | Ceritinib | 84.9 | [7][8] |

| Ba/F3 (EML4-ALK-WT) | Ceritinib + PD-L1 Inhibitor | 91.9 | [7][8] |

Clinical Efficacy of Ceritinib

Clinical trials have established ceritinib as a valuable therapeutic option for patients with ALK-positive NSCLC, both in the first-line setting and after progression on crizotinib.

Efficacy in Crizotinib-Pretreated Patients

The pivotal phase 1 study (ASCEND-1) demonstrated significant clinical activity of ceritinib in patients with advanced, ALK-rearranged NSCLC who had progressed on crizotinib.[5][9]

| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| ASCEND-1 | Crizotinib-pretreated ALK+ NSCLC | 56% | 6.9 months | [5][10] |

| ASCEND-2 | Crizotinib-pretreated ALK+ NSCLC | 38.6% | 5.7 months | [3] |

| FDA Approval Data | Crizotinib-pretreated ALK+ NSCLC | 44% | 7.1 months (median duration of response) | [11] |

Efficacy in Treatment-Naïve Patients

Ceritinib has also shown robust efficacy as a first-line treatment for ALK-positive NSCLC, demonstrating superiority over standard chemotherapy.

| Clinical Trial | Patient Population | Ceritinib Median PFS | Chemotherapy Median PFS | Overall Response Rate (ORR) | Reference |

| ASCEND-4 (Overall) | Treatment-naïve ALK+ NSCLC | 16.6 months | 8.1 months | 72.5% | [12] |

| ASCEND-4 (Asian Subgroup) | Treatment-naïve Asian ALK+ NSCLC | 26.3 months (BIRC assessment) | 10.6 months (BIRC assessment) | 72.4% | [13] |

| ASCEND-3 | ALKi-naïve, chemotherapy-pretreated ALK+ NSCLC | 16.6 months | N/A | 67.7% | [14] |

Mechanisms of Resistance to Ceritinib

Despite the impressive activity of ceritinib, acquired resistance is a significant clinical challenge. The mechanisms of resistance can be broadly categorized into two groups:

-

On-target ALK mutations: Secondary mutations within the ALK kinase domain can interfere with ceritinib binding. Common resistance mutations include G1202R, F1174C, and L1198F.[1][15] The G1202R mutation is a particularly challenging resistance mechanism for second-generation ALK inhibitors.[16]

-

Bypass signaling pathway activation: Tumor cells can become less dependent on ALK signaling by activating alternative survival pathways. Upregulation of receptor tyrosine kinases such as EGFR, HER3, and IGFR-1R, as well as activation of the FGFR3 and c-MET pathways, have been identified as mechanisms of ceritinib resistance.[15][17][18]

Detailed Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of ceritinib.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ceritinib in cancer cell lines.

Protocol:

-

Cell Culture: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of ceritinib or a vehicle control (e.g., DMSO) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.

Western Blot Analysis

Objective: To assess the effect of ceritinib on the phosphorylation of ALK and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Cells are treated with various concentrations of ceritinib for a specified time (e.g., 2-4 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ceritinib in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: ALK-positive NSCLC cells (e.g., H2228) are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: Ceritinib is administered orally once daily at a specified dose (e.g., 25-50 mg/kg). The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2). Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the treatment and control groups.

Conclusion

Ceritinib dihydrochloride is a potent second-generation ALK inhibitor that plays a crucial role in the management of ALK-positive NSCLC. Its mechanism of action, centered on the inhibition of the ALK tyrosine kinase and its downstream signaling pathways, translates into significant tumor growth inhibition in both preclinical models and clinical settings. While acquired resistance remains a challenge, ongoing research into resistance mechanisms is paving the way for the development of next-generation inhibitors and combination strategies to further improve patient outcomes. This guide provides a comprehensive overview of the technical aspects of ceritinib's role in cancer therapy, serving as a valuable resource for the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]

- 5. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALK-Positive NSCLC Responds to Ceritinib Treatment | Value-Based Cancer Care [valuebasedcancer.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. nice.org.uk [nice.org.uk]

- 13. Ceritinib Efficacy and Safety in Treatment-Naive Asian Patients With Advanced ALK-Rearranged NSCLC: An ASCEND-4 Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. oaepublish.com [oaepublish.com]

- 17. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Ceritinib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Ceritinib dihydrochloride, a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. The following protocols are intended to facilitate the design and execution of preclinical studies to evaluate the efficacy and safety of Ceritinib in relevant cancer models.

Mechanism of Action

Ceritinib is a tyrosine kinase inhibitor that primarily targets the ALK protein.[1] In several cancers, particularly a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK fusion protein.[1][2] This aberrant kinase activity drives tumor cell proliferation and survival.

Ceritinib competitively binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[1][3] This blockade disrupts downstream signaling pathways crucial for cancer cell growth and survival, including the STAT3, AKT, and ERK1/2 pathways.[1][2] By inhibiting these pathways, Ceritinib can induce cell cycle arrest and apoptosis in ALK-dependent tumor cells.[1] Notably, Ceritinib has demonstrated activity against various crizotinib-resistant ALK mutations.[4][5]

Signaling Pathway of Ceritinib Action

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

In Vivo Experimental Protocols

Animal Models

The most common in vivo models for evaluating Ceritinib efficacy are subcutaneous xenografts in immunocompromised mice.

-

Recommended Cell Lines:

-

H2228: A human NSCLC cell line with an EML4-ALK fusion.

-

Ba/F3 EML4-ALK-WT: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express the wild-type EML4-ALK fusion protein, rendering it IL-3 independent for survival and proliferation.[2]

-

-

Recommended Mouse Strains:

-

SCID Beige Mice: Suitable for H2228 xenografts.[1]

-

Nude Mice: Can also be used for various xenograft models.

-

Preparation of Ceritinib Dihydrochloride for Oral Administration

-

Vehicle: A common vehicle for the oral formulation of Ceritinib is 5% methylcellulose in sterile water.[6]

-

Preparation Steps:

-

Weigh the required amount of Ceritinib dihydrochloride powder based on the desired concentration and the total volume needed for the study cohort.

-

Prepare the 5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while continuously stirring until a homogenous suspension is formed.

-

Gradually add the Ceritinib powder to the vehicle while vortexing or stirring to ensure a uniform suspension.

-

Prepare fresh on each day of dosing to ensure stability.

-

Subcutaneous Xenograft Tumor Model Protocol

This protocol outlines the key steps for establishing and evaluating the efficacy of Ceritinib in a subcutaneous xenograft model.

Experimental Workflow

Caption: Workflow for a typical in vivo efficacy study of Ceritinib.

Detailed Steps:

-

Cell Preparation: Culture H2228 or Ba/F3 EML4-ALK cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture) at the desired concentration.

-

Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size once they become palpable.

-

Randomization: When tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[6]

-

Dosing and Administration:

-

Efficacy Endpoints:

-

Tumor Volume Measurement: Measure tumor dimensions (length and width) using digital calipers every 2-3 days.[6] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7][8][9]

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-tumor effect.

-

-

Toxicity and Tolerability Assessment:

-

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health.

-

Clinical Observations: Observe mice daily for any signs of toxicity, such as changes in posture, activity, or grooming.

-

-

Study Endpoint and Tissue Collection: Euthanize mice when tumors reach the predetermined maximum size, or if signs of excessive toxicity are observed. Harvest tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).[6]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies with Ceritinib.

Table 1: In Vivo Efficacy of Ceritinib in Xenograft Models

| Animal Model | Treatment Group | Dose & Schedule | Relative Tumor Growth Inhibition (%) | Reference |

| Ba/F3 (EML4-ALK-WT) Xenograft | Ceritinib | 25 mg/kg, p.o., qd | 84.9 | [6] |

| Ba/F3 (EML4-ALK-WT) Xenograft | Ceritinib + PD-L1 inhibitor | 25 mg/kg, p.o., qd (Ceritinib) | 91.9 | [6] |

| H2228 Xenograft | Ceritinib | 25 mg/kg, p.o., qd for 14 days | Marked tumor regression | [4] |

| H2228 Xenograft | Ceritinib | 50 mg/kg, p.o., qd for 14 days | Marked tumor regression | [4] |

Table 2: Dosing Information for In Vivo Studies

| Compound | Animal Model | Cell Line | Dose | Route of Administration | Vehicle | Reference |

| Ceritinib | Mouse | Ba/F3 (EML4-ALK-WT) | 25 mg/kg | Oral (gavage) | 5% methylcellulose | [6] |

| Ceritinib | SCID Beige Mice | H2228 | 25 mg/kg and 50 mg/kg | Oral (gavage) | Not Specified | [4] |

Safety and Toxicology

Preclinical safety assessments are crucial for the development of any therapeutic agent.

-

General Toxicity: Monitor for changes in body weight, food and water consumption, and overall clinical signs of distress.[10]

-

Potential Toxicities:

-

Gastrointestinal Effects: Diarrhea, nausea, and vomiting have been observed in clinical settings.

-

Hepatotoxicity: Monitor liver function.

-

Hyperglycemia: Has been reported.

-

Pancreatitis: Although rare, it has been reported.

-

Interstitial Lung Disease (ILD)/Pneumonitis: A serious but less common side effect.

-

QTc Prolongation: Ceritinib has shown a potential for QTc prolongation.[11]

-

A comprehensive toxicology assessment may include histopathological analysis of major organs at the study endpoint.

References

- 1. The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 2. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicology | MuriGenics [murigenics.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Preparation of LDK378 (Ceritinib) Dihydrochloride Stock Solution: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of LDK378 dihydrochloride, also known as Ceritinib. LDK378 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document outlines the solubility characteristics of LDK378 dihydrochloride, provides a step-by-step protocol for its dissolution, and offers recommendations for storage to maintain its stability.

Introduction

LDK378 (Ceritinib) is a second-generation, orally bioavailable, ATP-competitive inhibitor of ALK tyrosine kinase with an IC50 of 0.2 nM.[3][4] It has demonstrated significant anti-proliferative activity in cells expressing the NPM-ALK fusion protein and various crizotinib-resistant ALK mutants.[3] Ceritinib also shows inhibitory activity against IGF-1R, InsR, and STK22D.[1][4] Given its potent and selective activity, LDK378 is a valuable tool in cancer research and drug development. Accurate and consistent preparation of LDK378 stock solutions is paramount for reliable experimental outcomes.

LDK378 Dihydrochloride Properties

| Property | Value | Reference |

| Synonyms | Ceritinib dihydrochloride | [1] |

| Molecular Formula | C28H36ClN5O3S · 2HCl | N/A |

| Molecular Weight | 558.1 g/mol (free base) | [3] |

| Appearance | Crystalline solid | [3] |

| Storage (Solid) | -20°C | [3] |

| Stability (Solid) | ≥ 4 years at -20°C | [3] |

Solubility Data

The solubility of LDK378 dihydrochloride varies depending on the solvent. It is important to select the appropriate solvent based on the intended experimental application.

| Solvent | Solubility | Reference |

| DMSO | ~1 mg/mL | [3] |

| Ethanol | ~16 mg/mL | [3] |

| Dimethylformamide (DMF) | ~12 mg/mL | [3] |

| Aqueous Buffers | Sparingly soluble | [3] |

| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3] |

Note: Solubility can be enhanced with gentle warming and sonication. It is important to note that the solubility of ceritinib is pH-dependent, with higher solubility at lower pH.[5]

Experimental Protocols

Materials and Equipment

-

LDK378 dihydrochloride (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

References

Application Notes and Protocols: Western Blot Analysis of Ceritinib Dihydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of Ceritinib dihydrochloride, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. This document outlines the mechanism of action of Ceritinib, its impact on key signaling pathways, and provides comprehensive protocols for performing Western blot analysis to assess treatment efficacy.

Introduction

Ceritinib is a second-generation, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets ALK.[1][2][3] It is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Ceritinib has demonstrated greater potency than the first-generation inhibitor Crizotinib and is effective against both wild-type and various Crizotinib-resistant ALK mutations.[2] Its mechanism of action involves binding to the ATP-binding site of the ALK kinase domain, which inhibits its autophosphorylation and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Mechanism of Action and Key Signaling Pathways

Ceritinib's primary target is the ALK receptor tyrosine kinase. In many cancers, particularly a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.[1]

Upon activation, ALK phosphorylates and activates several downstream signaling cascades, including:

-

PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and proliferation.

-

MAPK/ERK Pathway: This pathway plays a central role in regulating cell division, differentiation, and survival.

-

STAT3 Pathway: This pathway is involved in cell survival and proliferation.

Ceritinib treatment leads to the suppression of ALK phosphorylation, which in turn deactivates these downstream pathways, ultimately inducing cell cycle arrest and apoptosis in ALK-driven cancer cells.[1][4][5]

Ceritinib Signaling Pathway Diagram

Caption: Ceritinib inhibits ALK, blocking downstream PI3K/AKT, MAPK/ERK, and STAT3 signaling.

Quantitative Data Summary